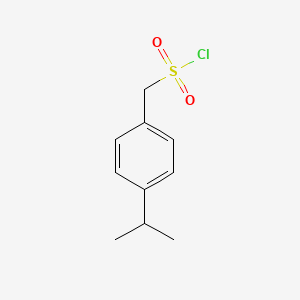

(4-Propan-2-ylphenyl)methanesulfonyl chloride

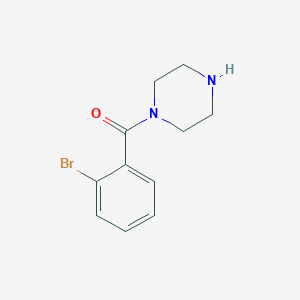

Übersicht

Beschreibung

“(4-Propan-2-ylphenyl)methanesulfonyl chloride” is an organosulfur compound . It is a derivative of methanesulfonyl chloride, which is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Synthesis Analysis

Methanesulfonyl chloride, a precursor to many compounds, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis

The chemical formula for methanesulfonyl chloride is CH3SO2Cl . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms .Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and functions as an electrophile . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It has a molar mass of 114.55 grams per mol, a density of 1.480 grams per cubic centimeter, a melting point of -32°C, and a boiling point of 161°C at 730 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

(4-Propan-2-ylphenyl)methanesulfonyl chloride has been utilized in the synthesis of various chemical compounds. A study by Upadhyaya et al. (1997) demonstrated its use in the synthesis of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, with structure proofs based on extensive 1H and 13C chemical shifts and coupling constants. The structures of some compounds were confirmed by single crystal X-ray crystallography (Upadhyaya et al., 1997).

Radioactive Labeling

In the field of radiochemistry, this compound has been employed for the synthesis of radioactive compounds. Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, which facilitated the study of the metabolic fate of nematicides (Burton & Stoutamire, 1973).

NMR Studies

The compound has been used in nuclear magnetic resonance (NMR) studies. For instance, Choi et al. (2000) utilized it in the synthesis of an RNA-cleaving DNA enzyme, providing insights into solvolytic reactions and kinetic solvent isotope effects (Choi et al., 2000).

Safe Sulfonylation Methods

It has also been applied in developing safe sulfonylation methods for 2-alkynyl and 2-alkenyl alcohols. Tanabe et al. (1995) reported its use in effectively sulfonylating various alcohols using tertiary amine and potassium carbonate, highlighting its utility in organic synthesis (Tanabe et al., 1995).

Thermodynamic Analysis

Guthrie et al. (1998) conducted a study on the thermodynamics of methanesulfonyl chloride, providing valuable information on the heats of formation, vaporization, and other thermodynamic properties (Guthrie et al., 1998).

Transition-State Structures

Yang et al. (1997) investigated the solvolyses of methanesulfonyl chloride in different solvents, revealing insights into the transition-state structures and the activation barriers in solution (Yang et al., 1997).

Ionic Liquid Applications

The compound has been studied in the context of ionic liquids as well. Su et al. (2001) explored the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid, focusing on sodium intercalation into vanadium pentoxide (Su et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

As a highly reactive compound, methanesulfonyl chloride has a wide range of applications in chemical synthesis . Its primary use is to synthesize methanesulfonates, which are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . This suggests potential future directions in the development of new synthetic methods and applications.

Eigenschaften

IUPAC Name |

(4-propan-2-ylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQYWYMNBNOPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)

![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)